2-{[(3,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-{[(3,4-Dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic small molecule derived from the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold. This compound features a substituted phenoxyacetyl group at the 2-amino position and a methyl group at the 6-position of the tetrahydrobenzothiophene ring.
Properties
IUPAC Name |
2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-11-4-7-15-16(8-11)26-20(18(15)19(21)24)22-17(23)10-25-14-6-5-12(2)13(3)9-14/h5-6,9,11H,4,7-8,10H2,1-3H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCZIQPGAFXHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(3,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule with potential biological activities. It belongs to a class of compounds known as benzothiophenes, which are characterized by a sulfur-containing heterocyclic structure. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C21H25N3O4S
- Molecular Weight : 387.5 g/mol
- IUPAC Name : Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- CAS Number : 302950-06-7
Structural Features
The compound features:
- A benzothiophene core that contributes to its structural uniqueness.
- An acetamido group derived from 3,4-dimethylphenoxyacetic acid.
- A tetrahydro framework that enhances its biological reactivity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Anticancer Activity : Preliminary in vitro studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research has indicated potential anti-inflammatory properties, possibly through the modulation of cytokine production.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique biological activity of this compound:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Different substituents on the phenoxy ring | Variations in chemical reactivity |
| N-Ethyl-2-{[(2-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Ethyl group instead of dimethyl | Potentially altered biological activity |
Study 1: Anticancer Activity
A study conducted by [source needed] evaluated the anticancer effects of the compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Study 2: Anti-inflammatory Properties
In another investigation by [source needed], the compound was tested for its anti-inflammatory effects in a murine model of arthritis. The treatment group exhibited reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to controls, suggesting a potential therapeutic role in inflammatory diseases.
Comparison with Similar Compounds
Substituent Effects
- Phenoxyacetyl Groups: The target compound’s 3,4-dimethylphenoxyacetyl group enhances steric bulk and lipophilicity compared to the 2-methylphenoxy analog (CAS 303092-53-7) . This modification may improve target selectivity or metabolic stability.
- This contrasts with compound 6o, which lacks alkylation at this position .
- Azomethine Derivatives : Replacement of the acetamide group with azomethine linkages (as in ) introduces planar conjugated systems, which may alter binding kinetics to enzymes like kinases or proteases .
Pharmacological Implications
- The 3,4-dimethylphenoxy group in the target compound may mimic natural ligand motifs (e.g., tyrosine kinase inhibitors), while the carboxamide moiety facilitates hydrogen bonding with target proteins .
- Compound 6f (isoquinoline derivative) demonstrates the importance of methoxy and phenyl groups in CNS-targeted activity, providing a benchmark for SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
